2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid
Overview
Description
2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family
Mechanism of Action
Target of Action
Naphthyridine derivatives have been known to exhibit diverse biological activities , suggesting that they may interact with multiple targets.
Mode of Action
It’s worth noting that certain naphthyridine derivatives, such as nalidixic acid, have been found to inhibit bacterial dna polymerase (dna gyrase) and avian myeloblastoma virus reverse transcriptase . This suggests that 2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid might also interact with similar targets, leading to inhibition of nucleic acid and protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid typically involves multicomponent reactions. One common method includes the reaction of 2-aminonicotinaldehyde, Meldrum’s acid, and alcohols in the presence of anhydrous iron(III) chloride, yielding 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates in moderate to high yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and atom economy are often applied to optimize the synthesis process, making it more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogenated derivatives.
Scientific Research Applications
2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial DNA gyrase.
Medicine: Explored for its potential therapeutic applications, including antibacterial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or photochemical properties
Comparison with Similar Compounds
1,8-Naphthyridine: Shares a similar core structure but differs in the position of nitrogen atoms.
Quinolones: A class of compounds with similar antibacterial properties, such as nalidixic acid.
Uniqueness: 2-Oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid is unique due to its specific arrangement of nitrogen atoms and functional groups, which confer distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .
Properties
IUPAC Name |
2-oxo-1H-1,7-naphthyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-6(9(13)14)3-5-1-2-10-4-7(5)11-8/h1-4H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZRDIBFZNMRRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(C(=O)N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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